
N-Boc-N,N-bis(2-chloroethyl)amine
Overview
Description
N-Boc-N,N-bis(2-chloroethyl)amine (CAS 118753-70-1) is a nitrogen mustard derivative characterized by a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₉H₁₇Cl₂NO₂ (average mass: 242.140 g/mol), and it is structurally defined as a bis(2-chloroethyl)amine with a Boc group attached to the central nitrogen atom . This compound is a key intermediate in medicinal chemistry, particularly in synthesizing alkylating agents and prodrugs. Its Boc group enhances stability during synthetic processes, preventing premature reactivity of the nitrogen mustard moiety .
Preparation Methods
Synthetic Strategy and Reaction Pathway
The synthesis of N-Boc-N,N-bis(2-chloroethyl)amine proceeds via a two-step sequence:
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Chlorination of diethanolamine to form bis(2-chloroethyl)amine.
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Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc anhydride).
The overall reaction pathway is summarized as:
Stepwise Preparation Methods
Chlorination of Diethanolamine
Diethanolamine serves as the starting material due to its commercial availability and cost-effectiveness. Chlorination is achieved using thionyl chloride (SOCl₂), which converts hydroxyl groups to chlorides via nucleophilic substitution.
Reaction Conditions :
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Temperature : Reflux (70–80°C) for 3–5 hours.
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Workup : Cooling to <10°C, followed by aqueous quenching to remove excess SOCl₂.
Key Considerations :
-
Excess SOCl₂ ensures complete conversion of hydroxyl groups, minimizing residual diethanolamine.
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Controlled quenching mitigates exothermic hazards and stabilizes the intermediate bis(2-chloroethyl)amine.
Boc Protection of Bis(2-chloroethyl)amine
The secondary amine undergoes Boc protection using Boc anhydride under alkaline conditions to prevent protonation and enhance nucleophilicity.
Reaction Conditions :
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Molar ratio : 0.95–1.05:1 (Boc anhydride:bis(2-chloroethyl)amine) .
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Base : Sodium carbonate (Na₂CO₃) to maintain pH >10.
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Temperature : 10–30°C for 12–16 hours.
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Workup : Ethyl acetate extraction, drying (Na₂SO₄), and reduced-pressure evaporation.
Optimization Insights :
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Stoichiometric Boc anhydride ensures high conversion without side reactions (e.g., over-acylation).
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Alkaline conditions deprotonate the amine, facilitating acylation while suppressing hydrolysis of Boc anhydride.
Industrial-Scale Synthesis and Yield Optimization
Industrial protocols emphasize scalability, yield, and purity. Data from patent examples demonstrate robust performance:
Table 1: Comparative Reaction Parameters and Yields
Parameter | Example 2 | Example 3 |
---|---|---|
Diethanolamine (mol) | 1.0 | 1.0 |
SOCl₂ (mol) | 2.75 | 3.25 |
Boc anhydride (mol) | 0.98 | 1.02 |
Reaction time (step 2, h) | 14 | 12 |
Yield (%) | 93.8 | 94.3 |
Purity (%) | 99.72 | 99.42 |
Key Findings :
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Excess SOCl₂ (up to 3.25:1) marginally improves yield without compromising purity.
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Near-stoichiometric Boc anhydride (0.98–1.02:1) balances cost and efficiency.
Alternative Methods and Considerations
While the above method dominates industrial production, alternative approaches exist:
Use of Alternative Chlorinating Agents
Phosphorus-based chlorinating agents (e.g., PCl₃, PCl₅) may replace SOCl₂, but they require stringent moisture control and offer no yield advantage .
Solvent Systems
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Chlorination : Neat SOCl₂ avoids solvent use, simplifying purification.
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Boc protection : Aqueous-organic biphasic systems (water/ethyl acetate) enhance interfacial reaction efficiency.
Mechanistic Insights
Chlorination Step
SOCl₂ reacts with diethanolamine via a two-stage mechanism:
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Hydroxyl activation : SOCl₂ converts -OH to -Cl, releasing SO₂ and HCl.
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Intermediate stabilization : Excess SOCl₂ scavenges HCl, driving the reaction to completion.
Boc Protection
Boc anhydride reacts with the deprotonated amine in an SN2 mechanism, forming a stable carbamate. The Boc group’s steric bulk minimizes further alkylation or side reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Tert-butyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed to remove the tert-butyl group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields bis(2-azidoethyl)carbamate.
Deprotection: The major product is bis(2-chloroethyl)amine.
Scientific Research Applications
Medicinal Chemistry
N-Boc-N,N-bis(2-chloroethyl)amine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its applications include:
- Anticancer Agents : The chloroethyl moiety is known for its ability to form DNA cross-links, making it a valuable component in the development of cytotoxic drugs. For instance, derivatives of this compound have been explored for their potential in treating various cancers by inducing apoptosis in malignant cells.
- Targeted Drug Delivery : The compound can be modified to create prodrugs that release active pharmaceutical ingredients selectively in target tissues, enhancing therapeutic efficacy while minimizing side effects.
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structure allows for the incorporation of biologically active groups that enhance pest resistance and crop yield.
Organic Synthesis
In organic chemistry, this compound is employed as:
- A Protecting Group : The Boc group protects amines during multi-step syntheses, allowing for selective reactions without interference from reactive amine sites.
- Intermediate for Complex Molecules : It acts as a precursor for synthesizing more complex molecules, including heterocycles and other nitrogen-containing compounds.
Case Study 1: Development of Anticancer Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of novel alkylating agents derived from this compound. These compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as effective chemotherapeutics.
Case Study 2: Synthesis of Agrochemicals
Research conducted at a leading agricultural chemistry laboratory utilized this compound to synthesize a new class of herbicides. The resulting compounds exhibited enhanced selectivity towards target weeds while being less toxic to crops, showcasing the compound's versatility in agrochemical applications.
Mechanism of Action
The mechanism of action of tert-butyl bis(2-chloroethyl)carbamate involves its conversion to bis(2-chloroethyl)amine, which acts as a DNA alkylating agent. This compound induces apoptosis in cancer cells by forming cross-links in DNA, thereby inhibiting DNA replication and transcription . The molecular targets include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Comparison with Structurally Related Nitrogen Mustards
Structural Variations and Reactivity
The reactivity and biological activity of bis(2-chloroethyl)amines depend on substituents attached to the nitrogen atom. Below is a comparative analysis:
Key Observations :
- The Boc group in this compound reduces electrophilicity compared to HN1 or chlormethine, delaying DNA alkylation until deprotection .
- HN1 and chlormethine exhibit rapid cytotoxicity due to unhindered chloroethyl groups, enabling crosslinking of guanine N7 positions .
- N-Nitroso derivatives (e.g., CAS 67856-68-2) are mutagenic due to nitroso-mediated DNA adduct formation, unrelated to alkylation .
This compound
- Primarily a synthetic intermediate. The Boc group is cleaved under acidic conditions to release the active bis(2-chloroethyl)amine, which alkylates DNA via formation of aziridinium intermediates .
- Used in prodrug development (e.g., cyclophosphamide analogs) to target cancer cells selectively .
Chlormethine (Mustargen®)
- Direct-acting alkylator; induces guanine-cytosine crosslinks, causing apoptosis in lymphoma cells .
- Limitations: High systemic toxicity due to non-specific reactivity.
N,N-Bis(2-chloroethyl)ethylamine (HN1)
- Military vesicant; induces blistering and DNA damage. Its ethyl group enhances lipophilicity, facilitating skin penetration .
N-Nitroso Bis(2-chloroethyl)amine
- Not used therapeutically. Classified as a Group 2A carcinogen (IARC) due to nitroso-related DNA damage in rodent models .
Metabolic and Toxicological Profiles
DNA Damage Mechanisms
Biological Activity
N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl N-(2-chloroethyl)carbamate, is an organic compound with significant implications in medicinal chemistry, particularly in the development of antitumor agents. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential applications in drug synthesis.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- CAS Number : 71999-74-1
- Boiling Point : Not available
- Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier.
This compound acts primarily as a DNA alkylating agent . The chloroethyl groups can form reactive intermediates that interact with DNA, leading to cross-linking and subsequent cytotoxic effects. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide, which is metabolized into active forms that bind to DNA and inhibit replication.
Cytotoxicity Studies
The biological activity of this compound has been evaluated against various cancer cell lines, notably:
- Cell Lines Tested :
- KB-31 (drug-sensitive human epidermoid carcinoma)
- KB-8511 (multi-drug resistant variant)
Results Summary
Cell Line | IC50 (μM) |
---|---|
KB-31 | >2.815 |
KB-8511 | 2.496 |
These results indicate that while the compound exhibits some level of cytotoxicity, it shows reduced effectiveness against multi-drug resistant cells compared to sensitive ones. The IC50 values suggest that higher concentrations are required to achieve significant cytotoxicity in resistant cell lines .
Case Studies and Research Findings
- Study on Hypoxia-selective Cytotoxins :
- Mutagenicity Assessments :
- Synthesis and Applications :
Properties
IUPAC Name |
tert-butyl N,N-bis(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLNQAUUMSUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459487 | |
Record name | tert-Butyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118753-70-1 | |
Record name | tert-Butyl bis(2-chloroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BOC-N,N-Bis(2-chloroethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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